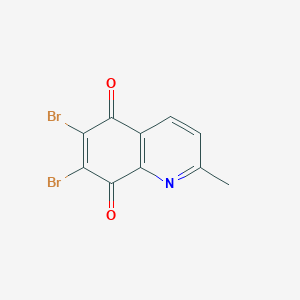
5,8-Quinolinedione, 6,7-dibromo-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dibromo-2-methylquinoline-5,8-dione: is a chemical compound with the molecular formula C10H5Br2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of two bromine atoms at positions 6 and 7, a methyl group at position 2, and a quinoline-5,8-dione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dibromo-2-methylquinoline-5,8-dione typically involves the bromination of 2-methylquinoline-5,8-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions.
Industrial Production Methods: Industrial production of 6,7-dibromo-2-methylquinoline-5,8-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-dibromo-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline-5,8-dione core to quinoline-5,8-diol.
Substitution: The bromine atoms at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Quinoline-5,8-diol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 6,7-dibromo-2-methylquinoline-5,8-dione is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes and proteins. Its unique structure allows it to interact with biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: 6,7-dibromo-2-methylquinoline-5,8-dione is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique color properties, making it useful in the formulation of high-performance materials.
Mecanismo De Acción
The mechanism of action of 6,7-dibromo-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 6,7-dichloro-2-methylquinoline-5,8-dione
- 6,7-difluoro-2-methylquinoline-5,8-dione
- 6,7-diiodo-2-methylquinoline-5,8-dione
Comparison: Compared to its analogs, 6,7-dibromo-2-methylquinoline-5,8-dione exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine, fluorine, and iodine, which can influence the compound’s chemical behavior and interactions. This makes 6,7-dibromo-2-methylquinoline-5,8-dione particularly useful in applications where specific reactivity and interactions are desired.
Propiedades
Número CAS |
220657-98-7 |
|---|---|
Fórmula molecular |
C10H5Br2NO2 |
Peso molecular |
330.96 g/mol |
Nombre IUPAC |
6,7-dibromo-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H5Br2NO2/c1-4-2-3-5-8(13-4)10(15)7(12)6(11)9(5)14/h2-3H,1H3 |
Clave InChI |
CRMQXUKKCZXGIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


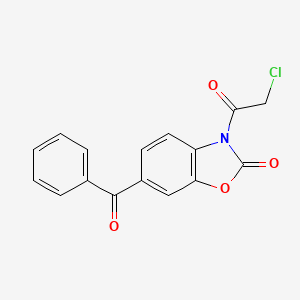
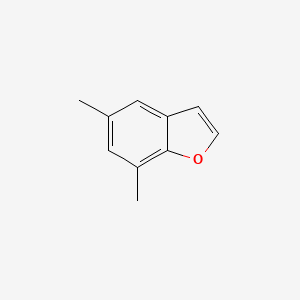
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)
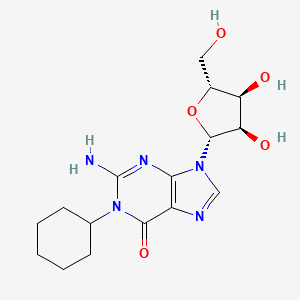
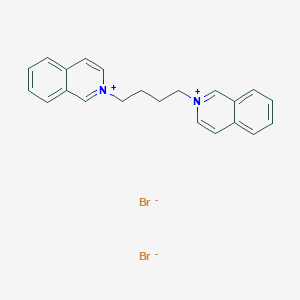

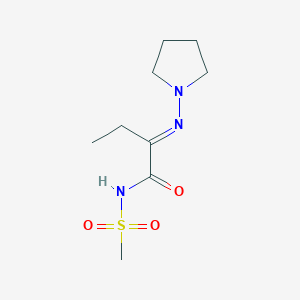
![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
